Acide 2-(pyridin-4-yl)benzoïque

Vue d'ensemble

Description

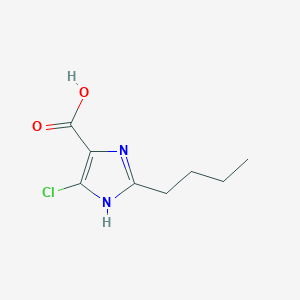

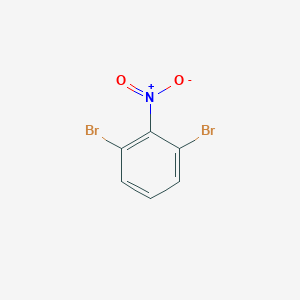

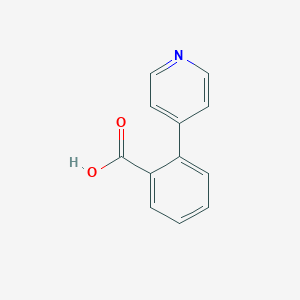

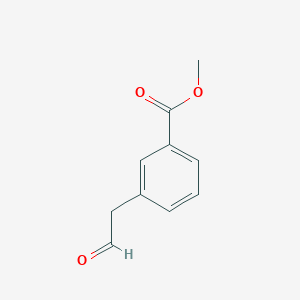

2-(Pyridin-4-yl)benzoic acid is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.20 g/mol . The compound is also known by other names such as 2-Pyridin-4-ylbenzoic acid, 2-(4-pyridyl)benzoic acid, and Benzoic acid, 2-(4-pyridinyl)- .

Synthesis Analysis

The synthesis of 2-(Pyridin-4-yl)benzoic acid has been reported in several studies . For example, one study reported the in situ synthesis of the compound using thermogravimetric analysis (TGA) and single-crystal and powder X-ray diffraction analyses .Molecular Structure Analysis

The molecular structure of 2-(Pyridin-4-yl)benzoic acid includes a benzoic acid group attached to a pyridine ring . The InChI string for the compound is InChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15) .Physical and Chemical Properties Analysis

2-(Pyridin-4-yl)benzoic acid has a molecular weight of 199.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 199.063328530 g/mol .Applications De Recherche Scientifique

Cellules solaires sensibilisées par colorant (DSSC)

Acide 2-(pyridin-4-yl)benzoïque : est utilisé dans la conception de colorants donneur-π-accepteur pour les DSSC. Ces colorants, avec des dérivés de pyridine comme groupes donneurs, sont prometteurs en raison de leur efficacité élevée de capture de la lumière et de leurs bonnes performances photovoltaïques . La modification structurelle de ces colorants peut affecter considérablement leurs propriétés spectrales et, par conséquent, l'efficacité des DSSC .

Structures métallo-organiques (MOF)

Ce composé sert de ligand flexible dans la synthèse des MOF. Des MOF avec de l'This compound ont été synthétisés et présentent un potentiel pour diverses applications en raison de leurs propriétés structurelles uniques . Ces structures peuvent être utilisées pour le stockage, la séparation et la catalyse des gaz.

Activité insecticide

Des dérivés de l'This compound ont été étudiés pour leurs propriétés insecticides. La recherche indique que certains benzamides substitués par des motifs de 1,2,4-triazole liés à la pyridine présentent une activité insecticide significative . Cela ouvre des possibilités pour le développement de nouveaux insecticides.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that pyridyl compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that pyridyl compounds can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, potentially leading to changes in cellular processes.

Biochemical Pathways

It is known that pyridyl compounds can influence a variety of biological processes . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could impact its bioavailability.

Result of Action

It is known that pyridyl compounds can have a variety of biological effects, depending on their specific targets and modes of action .

Action Environment

It is known that the compound’s action could potentially be influenced by factors such as ph and temperature .

Analyse Biochimique

Biochemical Properties

2-(Pyridin-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal-organic frameworks, which are used as sorbents for volatile solvents and gases . These interactions are primarily governed by supramolecular interactions between the framework (host) and the adsorbed species (guest). The compound’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical research.

Cellular Effects

2-(Pyridin-4-yl)benzoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal-organic frameworks can lead to changes in cellular function, particularly in the context of adsorption and desorption processes . These interactions can result in alterations in the cellular environment, potentially impacting cell viability and function.

Molecular Mechanism

The molecular mechanism of 2-(Pyridin-4-yl)benzoic acid involves its ability to bind with various biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, the compound’s interaction with metal-organic frameworks can result in the formation of stable complexes, which can influence the activity of enzymes and other proteins . Additionally, changes in gene expression may occur as a result of these interactions, further impacting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-4-yl)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the desolvated phases of metal-organic frameworks containing 2-(Pyridin-4-yl)benzoic acid exhibit rotational disorder of one ring on each linker . This disorder can impact the compound’s long-term effects on cellular function, particularly in the context of adsorption and desorption processes.

Metabolic Pathways

2-(Pyridin-4-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions can impact its metabolic pathways, potentially leading to changes in cellular metabolism . These interactions can result in alterations in the levels of various metabolites, further influencing cellular function.

Transport and Distribution

The transport and distribution of 2-(Pyridin-4-yl)benzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can impact its localization and accumulation within cells . These interactions can result in changes in the compound’s distribution, potentially affecting its activity and function.

Subcellular Localization

2-(Pyridin-4-yl)benzoic acid exhibits specific subcellular localization, which can impact its activity and function. The compound’s interactions with metal-organic frameworks can result in its localization to specific compartments or organelles within the cell . These interactions can be influenced by targeting signals or post-translational modifications, further impacting the compound’s activity and function.

Propriétés

IUPAC Name |

2-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUBBCPCJHBRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478174 | |

| Record name | 2-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133362-99-9 | |

| Record name | 2-(Pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyridin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)